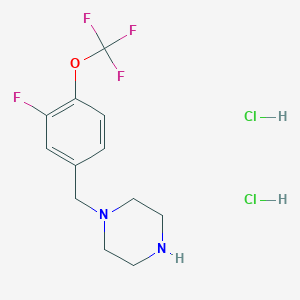
1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a benzyl group containing both fluoro and trifluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-4-trifluoromethoxybenzyl bromide. This can be achieved by reacting 3-fluoro-4-trifluoromethoxybenzyl alcohol with hydrobromic acid.
Nucleophilic Substitution: The prepared 3-fluoro-4-trifluoromethoxybenzyl bromide is then reacted with piperazine in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of 1-(3-fluoro-4-trifluoromethoxy-benzyl)-piperazine.
Salt Formation: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the fluoro or trifluoromethoxy groups under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of de-fluorinated or de-trifluoromethoxylated products.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of central nervous system drugs.
Pharmacology: The compound is studied for its interaction with various neurotransmitter receptors and its potential as a psychoactive agent.
Biological Research: It serves as a tool compound to investigate the role of specific receptors in biological systems.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmission and subsequent physiological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(3-Fluoro-4-methoxy-benzyl)-piperazine: Similar structure but with a methoxy group instead of trifluoromethoxy.
1-(3-Chloro-4-trifluoromethoxy-benzyl)-piperazine: Similar structure but with a chloro group instead of fluoro.
1-(3-Fluoro-4-trifluoromethyl-benzyl)-piperazine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: 1-(3-Fluoro-4-trifluoromethoxy-benzyl)-piperazine dihydrochloride is unique due to the presence of both fluoro and trifluoromethoxy groups, which can significantly influence its chemical properties and biological activity. The trifluoromethoxy group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable moiety in drug design.
特性
IUPAC Name |
1-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2O.2ClH/c13-10-7-9(8-18-5-3-17-4-6-18)1-2-11(10)19-12(14,15)16;;/h1-2,7,17H,3-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHTOPAHWZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=C(C=C2)OC(F)(F)F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














